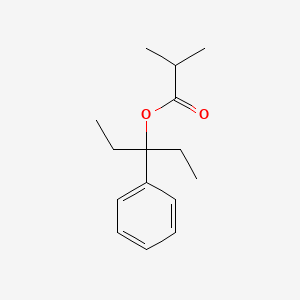
3-Phenylpentan-3-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpentan-3-yl 2-methylpropanoate is an organic compound with the molecular formula C14H20O2 It is an ester formed from 3-phenylpentan-3-ol and 2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 3-phenylpentan-3-ol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
3-Phenylpentan-3-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-phenylpentan-3-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpentane: A hydrocarbon with a similar structure but lacks the ester functional group.
2-Methylpropanoic acid: The carboxylic acid component of the ester.
3-Phenylpentan-3-ol: The alcohol component of the ester.
Uniqueness
3-Phenylpentan-3-yl 2-methylpropanoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its individual components. The presence of both phenyl and ester groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
823814-13-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-phenylpentan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C15H22O2/c1-5-15(6-2,17-14(16)12(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
YOQYGJZDYNFCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















